1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea
Description
1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea is a urea derivative characterized by a 4-bromophenyl group and a 2-(4-methoxyphenoxy)ethyl substituent. The urea backbone (-NH-C(=O)-NH-) serves as a hydrogen-bonding motif, which is critical for interactions in biological systems or material science applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-21-14-6-8-15(9-7-14)22-11-10-18-16(20)19-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRZRTNLZXGWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347097 | |
| Record name | ST005966 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5753-16-2 | |
| Record name | ST005966 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea typically involves the reaction of 4-bromophenyl isocyanate with 2-(4-methoxyphenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a carbamate intermediate, which subsequently undergoes cyclization to form the desired urea derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, acids like hydrochloric acid or sulfuric acid, and solvents such as ethanol, methanol, or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Comparative Analysis of Urea Derivatives
Key Differences and Implications
Substituent Effects: Electron-Withdrawing Groups: Compounds with trifluoromethyl (CF₃) groups (e.g., ) exhibit increased metabolic stability and lipophilicity compared to the target compound’s methoxyphenoxyethyl group. Halogenation: Bromine vs. chlorine (e.g., ) alters molecular weight and van der Waals interactions. Bromine’s larger size may enhance binding affinity in hydrophobic pockets. Ether Linkages: The target compound’s 2-(4-methoxyphenoxy)ethyl group improves solubility relative to purely aromatic substituents (e.g., ), similar to Peliglitazar’s methoxyphenoxy motif in diabetes therapeutics .
Synthetic Utility :
- The boronic ester in enables cross-coupling reactions, a feature absent in the target compound.
- Chloroethyl () and bromoethyl () groups are common intermediates for further functionalization.
Biological Relevance: Pyrrolidinone-containing derivatives () may target neurological or inflammatory pathways due to structural mimicry of endogenous molecules. Dual halogenation (e.g., ) could enhance antimicrobial or kinase inhibitory activity.
Biological Activity
1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C17H18BrN3O3
- Molecular Weight : 396.25 g/mol
- Structure : The compound features a bromophenyl group and a methoxyphenoxy ethyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate various signaling pathways involved in cell proliferation and apoptosis. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth, such as telomerase, which is often overexpressed in cancer cells.
- Induction of Apoptosis : Through oxidative stress pathways, it can activate apoptotic signals leading to cancer cell death.
Biological Activity Data
The following table summarizes key biological activities associated with 1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea:
Case Studies
- In Vivo Tumor Growth Inhibition :
- Cell Line Studies :
Research Findings
Recent research has focused on elucidating the molecular mechanisms underlying the biological activities of this compound:
- Telomerase Modulation : The compound was found to interact with telomerase reverse transcriptase (hTERT), leading to decreased expression and activity. This interaction was linked to endoplasmic reticulum stress and subsequent apoptotic pathways .
- Oxidative Stress Response : The activation of oxidative stress pathways was identified as a critical factor in mediating the compound's effects on cell survival and proliferation .
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-Bromophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea?
Methodological Answer:
The synthesis typically involves coupling a substituted isocyanate with a functionalized amine. For example:
Step 1: Prepare 4-bromophenyl isocyanate by reacting 4-bromoaniline with phosgene or a safer equivalent (e.g., triphosgene).
Step 2: Synthesize 2-(4-methoxyphenoxy)ethylamine via nucleophilic substitution of 4-methoxyphenol with 2-chloroethylamine.
Step 3: React the isocyanate and amine in anhydrous dichloromethane or THF under nitrogen at 0–25°C for 12–24 hours.
Key Considerations:
- Use scavengers (e.g., molecular sieves) to remove moisture, which can hydrolyze isocyanates.
- Monitor reaction progress via TLC or HPLC. Typical yields range from 60–80% after column chromatography .
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions (e.g., urea dimerization), while gradual warming ensures completion.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, but anhydrous THF balances reactivity and purity.
- Catalysis: Add catalytic DMAP (1–5 mol%) to accelerate urea bond formation.
- Work-Up: Use aqueous washes (1M HCl, NaHCO₃) to remove unreacted amines, followed by recrystallization from ethanol/water (3:1 v/v) for high-purity crystals (>95% by NMR) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the urea linkage (NH protons at δ 6.5–8.0 ppm as broad singlets) and aromatic substitution patterns (e.g., bromophenyl protons as doublets at δ 7.2–7.8 ppm).
- IR Spectroscopy: Detect urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 391.04 for C₁₆H₁₆BrN₂O₃).
- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (±0.3%) .
Advanced: How can hyphenated techniques (e.g., LC-MS) resolve structural ambiguities in analogs of this compound?
Methodological Answer:
- LC-MS with CID Fragmentation: Use collision-induced dissociation to identify fragment ions (e.g., loss of –NHCO– group at m/z 265).
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded aromatic regions and assign methoxyphenoxy ethyl chain protons.
- X-ray Crystallography: Determine absolute configuration if chiral centers are present (e.g., via slow evaporation from DMSO/hexane) .
Basic: What biological activities are associated with urea derivatives structurally similar to this compound?
Methodological Answer:
Urea derivatives often exhibit:
- Kinase Inhibition: Competitive binding to ATP pockets via hydrogen bonding with urea NH groups.
- Antimicrobial Activity: Disruption of bacterial cell wall synthesis (e.g., MIC values <10 µM against S. aureus).
- Anticancer Potential: Induction of apoptosis in cancer cell lines (IC₅₀ ~5–20 µM in MCF-7 breast cancer models).
Note: Bioactivity must be validated via assays like MTT for cytotoxicity and Western blotting for target engagement .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s analogs?
Methodological Answer:
Core Modifications: Vary substituents on the phenyl rings (e.g., replace Br with Cl, CF₃) to assess electronic effects.
Linker Optimization: Test ethylene vs. propylene chains or introduce heteroatoms (e.g., O, S) in the phenoxyethyl group.
Bioisosteric Replacement: Substitute urea with thiourea or cyanoguanidine to evaluate hydrogen-bonding capacity.
Assay Design: Use parallel synthesis and high-throughput screening (HTS) to generate SAR data across 50–100 analogs. Validate hits with dose-response curves and molecular docking .
Basic: What stability challenges arise during storage of this compound?
Methodological Answer:
- Hydrolysis Risk: Urea bonds degrade in acidic/basic conditions. Store at −20°C in amber vials under argon.
- Light Sensitivity: Methoxy groups may undergo photodegradation; use light-resistant containers.
- Purity Monitoring: Reanalyze via HPLC every 6 months (e.g., C18 column, acetonitrile/water gradient) .
Advanced: How can computational modeling predict degradation pathways for this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model hydrolysis transition states (e.g., B3LYP/6-31G* level).
- MD Simulations: Simulate solvation effects in water/DMSO to identify vulnerable bonds.
- Forced Degradation Studies: Validate predictions with stress tests (e.g., 70°C/75% RH for 4 weeks) followed by LC-MS .
Basic: What safety precautions are required when handling intermediates in its synthesis?
Methodological Answer:
- 4-Bromophenyl Isocyanate: Use a fume hood and PPE (nitrile gloves, goggles); reacts exothermically with water.
- 2-Chloroethylamine Hydrochloride: Neutralize spills with 5% acetic acid.
- Waste Disposal: Quench excess isocyanates with ethanolamine before aqueous disposal .
Advanced: How can discrepancies in bioactivity data between similar urea derivatives be resolved?
Methodological Answer:
- Orthogonal Assays: Confirm cytotoxicity via both MTT and ATP-lite assays.
- Solubility Correction: Use DLS to assess aggregation-prone compounds; adjust DMSO concentrations to <0.1%.
- Metabolic Stability Testing: Perform liver microsome assays to rule out false negatives from rapid degradation .
Basic: What are the potential applications of this compound in medicinal chemistry?
Methodological Answer:
- Lead Compound: Optimize for selective kinase inhibitors (e.g., EGFR, VEGFR2).
- Prodrug Development: Mask urea as carbamate esters for improved bioavailability.
- Theranostic Agents: Conjugate with fluorescent tags (e.g., Cy5) for imaging-guided therapy .
Advanced: How can multi-target profiling enhance the therapeutic potential of this compound?
Methodological Answer:
- Polypharmacology Screening: Use Proteome Profiler arrays to identify off-target interactions (e.g., 45 kinase panel).
- Synergy Studies: Combine with standard chemotherapeutics (e.g., doxorubicin) in checkerboard assays to calculate combination indices (CI).
- In Vivo Validation: Test in PDX models with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) to guide dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
